molecular formula C19H20F3NO3 B1662365 2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid CAS No. 372198-97-5

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

Cat. No. B1662365
M. Wt: 367.4 g/mol
InChI Key: KZWQAWBTWNPFPW-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and drugs to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of compounds containing a trifluoromethyl group can be achieved through various methods. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route involves the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular formula of the compound is C19H20F3NO3 . It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a propyl chain with an amino group and an acetic acid group .


Chemical Reactions Analysis

The trifluoromethyl group in the compound can undergo various reactions. For example, it can participate in diolefination reactions mediated by mono-N-protected amino acid ligands .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.36 . The trifluoromethyl group in the compound contributes to its significant electronegativity . More specific physical and chemical properties such as boiling point, density, and solubility are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Structural Characterization

  • Triorganotin(IV) derivatives of similar compounds have been synthesized and characterized, revealing polymeric structures and specific configurations in their crystal structures. Such studies are significant in understanding the molecular interactions and properties of these compounds (Baul et al., 2002).

Molecular Structure and Interactions

  • Research on monofluorinated small molecules, including ortho-fluorophenylglycine, has contributed to understanding the molecular structure and hydrogen bonding patterns, which is crucial for predicting the behavior of similar compounds (Burns & Hagaman, 1993).

Analytical Characterization

  • Advanced techniques like mass spectrometry have been used for characterizing similar compounds, aiding in the identification of unknowns in environmental studies or laboratory research (Fujita et al., 2001).

Potential Therapeutic Applications

  • Some derivatives of phenoxyacetic acids have been identified as selective beta 3-adrenergic agonists, suggesting potential therapeutic applications in conditions like obesity (Howe et al., 1992).

Antibacterial Activity

  • Novel 4-Oxo-1,3-thiazolidines, 2-Oxoazetidines, and 5-Oxoimidazolines, which are structurally related, have shown antibacterial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2001).

Hemoglobin Affinity Modification

  • Some phenoxyacetic acids derivatives have been studied for their effects on the affinity of hemoglobin for oxygen, providing insights into the development of treatments for conditions like anemia or oxygen transport disorders (Lalezari & Lalezari, 1989).

properties

IUPAC Name

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-23(13-18(24)25)12-11-17(14-5-3-2-4-6-14)26-16-9-7-15(8-10-16)19(20,21)22/h2-10,17H,11-13H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWQAWBTWNPFPW-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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